p-Amino-N-(2-diethylaminoethyl)benzamide sulfate is a chemical compound with the molecular formula C₁₃H₂₃N₃O₅S. It is classified as an amide, specifically a substituted benzamide, and is known for its pharmacological properties. This compound is often associated with various therapeutic applications, particularly in the field of medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under several categories, including:
The compound is also listed in databases such as PubChem, where it is assigned the Compound ID (CID) 45047 .
The synthesis of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate typically involves several key steps:
The synthesis can be achieved through various methods, including:
The molecular structure of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate features:
Key structural data includes:
p-Amino-N-(2-diethylaminoethyl)benzamide sulfate participates in various chemical reactions:
These reactions are critical for its application in synthetic organic chemistry and medicinal formulations .
The mechanism of action of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate primarily relates to its pharmacodynamics:
Experimental studies have shown that modifications in its structure can significantly alter its binding affinity and efficacy at target sites .
Relevant data from spectral analysis (e.g., NMR, IR) provides insights into its functional groups and molecular interactions .
p-Amino-N-(2-diethylaminoethyl)benzamide sulfate has several applications in scientific research and medicine:
Its versatility makes it a valuable compound in both research settings and potential therapeutic applications .
p-Amino-N-(2-diethylaminoethyl)benzamide, commonly known as procainamide, emerged in the mid-20th century as a strategic molecular modification of the local anesthetic procaine (2-diethylaminoethyl 4-aminobenzoate). Procaine exhibited transient antiarrhythmic properties but was limited by rapid esterase hydrolysis and a short duration of action. By replacing the labile ester linkage with a stable amide bond, chemists created a compound with enhanced metabolic stability and prolonged electrophysiological effects [1] [7]. This modification retained the critical pharmacophore elements: the tertiary amine for membrane interaction and the aromatic ring for sodium channel binding. Procainamide’s benzamide core allowed it to maintain Class Ia antiarrhythmic activity—sodium channel blockade—while resisting enzymatic degradation, enabling oral administration and sustained therapeutic effects [3] [6]. The structural evolution from procaine to procainamide represented a milestone in rational drug design, shifting focus from anesthetic properties to targeted arrhythmia management.
Table 1: Structural Comparison of Procaine and Procainamide
Compound | Core Structure | Functional Group Linking Aromatic and Amine Moieties | Metabolic Vulnerability |
---|---|---|---|
Procaine | Benzoate ester | Ester (-COO-) | High (esterase hydrolysis) |
Procainamide | Benzamide | Amide (-CONH-) | Low (amide bond stability) |
The initial therapeutic form of procainamide was the hydrochloride salt (Procainamide HCl, CAS 614-39-1), widely utilized for ventricular and supraventricular arrhythmias. However, limitations in physicochemical properties prompted exploration of alternative salt forms. The hydrochloride salt exhibited hygroscopicity and potential instability under high humidity, complicating long-term storage [1] [8]. Additionally, the high chloride load posed theoretical risks in chloride-sensitive conditions.
The sulfate salt derivative (p-amino-N-(2-diethylaminoethyl)benzamide sulfate) addressed several limitations:
The synthesis of such complexes typically involved reacting procainamide hydrochloride with sodium tetraphenylborate in aqueous solutions, yielding precipitates with defined stoichiometry (1:1) confirmed via elemental analysis and spectroscopic methods [2]. This salt engineering underscored the role of counterions in optimizing drug deliverability.
Table 2: Properties of Procainamide Salt Forms
Property | Hydrochloride Salt | Sulfate Salt | Tetraphenylborate Complex |
---|---|---|---|
Solubility in Water | High (500–600 mg/mL) | Higher (>700 mg/mL) | Low (organic solvents) |
Hygroscopicity | Moderate to High | Low | Negligible |
Stability | Sensitive to humidity | Improved | High (crystalline solid) |
Primary Use | Clinical formulation | Experimental/analytical | Research applications |
Procainamide’s benzamide scaffold fundamentally influenced antiarrhythmic drug design by validating sodium channel blockade as a viable mechanism for suppressing abnormal conduction. As a Class Ia agent, it prolonged the action potential duration and effective refractory period by inhibiting inward sodium currents in cardiomyocytes [1] [3]. This mechanistic clarity catalyzed the development of structurally related agents like disopyramide and quinidine, which shared the benzamide or quinoline-amide motif optimized for voltage-gated sodium channel interaction [6].
Beyond cardiac applications, the procainamide structure served as a template for multi-target pharmacology. For example:
The scaffold’s versatility demonstrated how subtle modifications could redirect therapeutic activity—from arrhythmia management to gastrointestinal or antimicrobial applications—while retaining favorable pharmacokinetic properties like tissue distribution and oral bioavailability [2] [6].
Table 3: Procainamide Scaffold in Diverse Therapeutics
Derivative | Structural Modifications | Primary Target | Therapeutic Use |
---|---|---|---|
Procainamide | Unsubstituted benzamide | Voltage-gated Na⁺ channels | Antiarrhythmic (Class Ia) |
Metoclopramide | 5-Chloro, 2-methoxy substitution | D2/5-HT3 receptors | Antiemetic, Prokinetic |
Procainamide-TPB complex | Tetraphenylborate ion pair | Microbial membranes | Antibacterial/antifungal |
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7